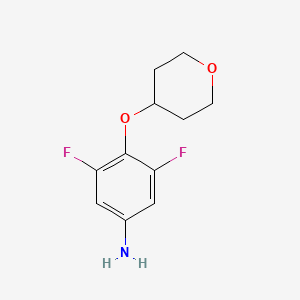

3,5-Difluoro-4-(tetrahydro-2H-pyran-4-yloxy)benzenamine

Description

3,5-Difluoro-4-(tetrahydro-2H-pyran-4-yloxy)benzenamine is a fluorinated aromatic amine derivative characterized by two fluorine atoms at the 3- and 5-positions of the benzene ring and a tetrahydro-2H-pyran-4-yloxy substituent at the 4-position. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research. The fluorine atoms enhance lipophilicity and metabolic stability, while the tetrahydro-2H-pyran group introduces conformational flexibility and modulates solubility . Such substitutions are often leveraged to optimize drug-like properties, including bioavailability and target binding affinity.

Properties

IUPAC Name |

3,5-difluoro-4-(oxan-4-yloxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO2/c12-9-5-7(14)6-10(13)11(9)16-8-1-3-15-4-2-8/h5-6,8H,1-4,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGRKCJUTJKKQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(C=C(C=C2F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,5-Difluoro-4-(tetrahydro-2H-pyran-4-yloxy)benzenamine typically involves the reaction of 3,5-difluoroaniline with tetrahydro-2H-pyran-4-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity levels .

Chemical Reactions Analysis

3,5-Difluoro-4-(tetrahydro-2H-pyran-4-yloxy)benzenamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Difluoro-4-(tetrahydro-2H-pyran-4-yloxy)benzenamine is a fluorinated aromatic amine featuring two fluorine atoms at the 3 and 5 positions of the benzene ring and a tetrahydro-2H-pyran moiety attached via an ether linkage. The compound has the molecular formula C12H14F2N2O and a molecular weight of approximately 242.25 g/mol. The unique structure of this compound lends itself to various applications.

Scientific Research Applications

Compounds similar to this compound exhibit various biological activities. The dual fluorination and incorporation of a tetrahydropyran moiety in this compound enhances its potential biological activity compared to simpler analogs. Its specific combination of properties may provide advantages in targeted applications within pharmaceuticals and agrochemicals.

Here are some potential applications based on the search results:

- Pharmaceutical Research:

- The compound can be utilized as a building block in synthesizing pharmaceutical compounds.

- Compounds with structural similarities have shown diverse biological activities, suggesting potential applications in drug discovery.

- Agrochemicals:

- Similar compounds may be explored in the development of new agrochemicals.

- The unique properties of this compound may offer advantages in targeted applications.

- Organic Synthesis:

- This compound can serve as a versatile intermediate in organic synthesis.

- It can be used to introduce specific structural features into more complex molecules.

Structural Similarities and Examples

| Compound Name | Structure | Key Features |

|---|---|---|

| 3-Fluoroaniline | C6H6FN | Simple fluorinated aniline; used in dye synthesis. |

| 4-Fluoro-N,N-dimethylaniline | C9H10FN | Exhibits strong electron-donating properties; used in polymers. |

| Tetrahydropyran derivatives | Varies | Often used as solvents or protective groups in organic synthesis; versatile functionalization potential. |

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(tetrahydro-2H-pyran-4-yloxy)benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of substituted benzenamines. Key structural analogs include:

*Estimated based on structural similarity.

Key Observations:

- Fluorine vs.

- Tetrahydro-2H-pyran vs. Morpholine : The tetrahydro-2H-pyran group in the target compound lacks the nitrogen atom present in morpholine analogs (e.g., 3,5-Difluoro-4-(4-morpholinyl)benzenamine ), reducing hydrogen-bonding capacity but improving lipophilicity (higher LogP).

- Ether Linkage: The ether group in 2-(3,5-Dimethylphenoxy)tetrahydro-2H-pyran shares conformational flexibility with the target compound but lacks the amine group critical for interactions with biological targets.

Biological Activity

3,5-Difluoro-4-(tetrahydro-2H-pyran-4-yloxy)benzenamine is a chemical compound that has garnered interest for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C12H16F2N1O1

- Molecular Weight : 229.26 g/mol

- CAS Number : 1247619-84-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may function as an inhibitor in specific signaling pathways, potentially affecting cellular proliferation and apoptosis.

Biological Activity Overview

The compound has shown promise in several areas:

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inhibiting cell growth in various cancer cell lines. For instance, in vitro studies demonstrated significant reductions in cell viability in breast and lung cancer models.

Antimicrobial Properties

Preliminary studies have suggested that this compound possesses antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the efficacy of this compound against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways. The study concluded that the compound could be a potential candidate for further development as an anticancer agent due to its selective toxicity towards cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of the compound was assessed against both Gram-positive and Gram-negative bacteria. The results indicated a significant bactericidal effect on E. coli and S. aureus, suggesting its potential use in developing new antimicrobial therapies .

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and therapeutic index. Modifications to the chemical structure have led to improved solubility and stability, which are critical for effective drug development.

Table 2: Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Solubility | Moderate (10 mg/mL) |

| Half-life | 6 hours |

| Bioavailability | ~30% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.